molecular formula C20H18FN3O3S B2766730 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 626223-37-8

2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2766730
CAS RN: 626223-37-8
M. Wt: 399.44
InChI Key: INVGIAXNJKGVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide, also known as DMPTA, is a chemical compound with potential applications in scientific research. DMPTA belongs to the class of pyridazine derivatives and has a molecular weight of 426.47 g/mol.

Scientific Research Applications

Pyridazinone Derivatives as Histamine H3 Receptor Inverse Agonists

Research on pyridazin-3-one derivatives has identified compounds with potent activity as histamine H3 receptor (H3R) antagonists/inverse agonists. These compounds exhibit high affinity for both human and rat H3Rs, with selectivity over other histamine receptor subtypes. Such compounds have been explored for their potential in treating attentional and cognitive disorders due to their ideal pharmaceutical properties for CNS drugs, including water solubility, permeability, and lipophilicity. One compound, 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one, demonstrated minimal metabolism in rat, mouse, dog, and human liver microsomes, indicating good interspecies pharmacokinetic properties (Hudkins et al., 2011).

Pyridazinone Derivatives for Peripheral Benzodiazepine Receptor Study

Another application involves the synthesis of fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, designed to have high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds, when radiolabeled, have been used in biodistribution studies to parallel the known localization of PBRs, offering potential for evaluating PBR expression in neurodegenerative disorders through positron emission tomography (PET) imaging (Fookes et al., 2008).

Pyridazinone and Pyridine Derivatives for Molecular Docking and Screening

A study on novel pyridine and fused pyridine derivatives, starting from a specific pyridine-3-carbonitrile compound, involved their synthesis and subsequent in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. This research demonstrated the compounds' moderate to good binding energies, indicating potential antimicrobial and antioxidant activities (Flefel et al., 2018).

Pyridazinone Scaffolds in Anticancer and Antiangiogenic Research

Pyridazinones are recognized for their biological activity spectrum, including anticancer, antiangiogenic, and antioxidant properties. A series of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives exhibited inhibitory effects on the viability of various human cancer cell lines. Some compounds displayed potent antiangiogenic activity against key proangiogenic cytokines involved in tumor progression, alongside significant antioxidant activities (Kamble et al., 2015).

properties

IUPAC Name

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-26-17-9-7-13(11-18(17)27-2)15-8-10-20(24-23-15)28-12-19(25)22-16-6-4-3-5-14(16)21/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVGIAXNJKGVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide

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